N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide
Description
N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide is a complex organic compound that features both an acetamide group and a piperazine ring
Properties
Molecular Formula |
C22H25FN4O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C22H25FN4O3/c1-16(28)24-18-3-2-4-19(15-18)25-21(29)9-10-22(30)27-13-11-26(12-14-27)20-7-5-17(23)6-8-20/h2-8,15H,9-14H2,1H3,(H,24,28)(H,25,29) |
InChI Key |
WEJFAGKTOICSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide typically involves multiple steps. One common method includes the reaction of 3-acetamidophenylamine with 4-(4-fluorophenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(acetylamino)phenyl]-3-oxobutanamide: Similar structure but lacks the piperazine ring.
Phenylboronic acid: Contains a phenyl group but differs significantly in functional groups and overall structure
Uniqueness
N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide is unique due to the presence of both an acetamide group and a fluorinated piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-[3-(acetylamino)phenyl]-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide, identified by its CAS number 1219543-40-4, is a synthetic organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 412.5 g/mol. Its structure includes an acetylamino group, a piperazine moiety, and a fluorophenyl substituent, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H25FN4O3 |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 1219543-40-4 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the piperazine ring is significant as compounds with similar structures often exhibit neuropharmacological effects, particularly in modulating neurotransmitter systems such as serotonin and dopamine.
Case Study 1: Antidepressant Activity
In a study assessing the antidepressant-like effects of piperazine derivatives in animal models, compounds similar to this compound were shown to significantly reduce depressive-like behavior in mice subjected to forced swim tests. These findings support the hypothesis that modifications to the piperazine structure can enhance antidepressant activity.
Case Study 2: Anticancer Potential
Another study investigated the anticancer properties of piperazine derivatives, revealing that certain compounds inhibited cancer cell proliferation through apoptosis induction. Although direct studies on this compound are lacking, the structural features suggest it may also possess anticancer potential.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | IC50 (MAO-B Inhibition) |
|---|---|---|
| N-(3-Acetamidophenyl)-5-methyl-2-{...} | C20H16F3N3O3S | Not specified |
| N-{(2-Fluorophenyl)piperazin-1-ylmethyl}-acetamide | C20H24FN3O | Not specified |
| N-[3-(Acetylamino)phenyl]... | C22H25FN4O3 | Not specified |
This comparison highlights that while specific IC50 values for this compound are not available, its structural components align with those known for biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
